2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyridine ring, a carboxamide group, and a pyrrolidinone moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine, using coupling reagents like EDCI or DCC.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through a condensation reaction between the amine and a suitable pyrrolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide: Unique due to its specific combination of functional groups.
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-amine: Similar structure but with an amine group instead of a carboxamide.
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23-17-14(4-2-10-18-17)16(22)19-12-6-8-13(9-7-12)20-11-3-5-15(20)21/h2,4,6-10H,3,5,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZUDTXXFZMWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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